molecular formula C11H15BrO B13571772 Benzene, (2-bromo-1-propoxyethyl)- CAS No. 52855-10-4

Benzene, (2-bromo-1-propoxyethyl)-

Cat. No.: B13571772
CAS No.: 52855-10-4
M. Wt: 243.14 g/mol
InChI Key: OMMVXZXRKKQFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-1-propoxyethyl)benzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with a 2-bromo-1-propoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-1-propoxyethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-propoxyethylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .

Another method involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 1-propoxyethylbenzene. This reaction can be catalyzed by azobisisobutyronitrile (AIBN) in a solvent like n-heptane, yielding (2-bromo-1-propoxyethyl)benzene with high efficiency .

Industrial Production Methods

Industrial production of (2-bromo-1-propoxyethyl)benzene often employs large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-propoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products include ethers, alcohols, or amines depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include the corresponding hydrocarbons.

Scientific Research Applications

(2-Bromo-1-propoxyethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-bromo-1-propoxyethyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

    (2-Bromoethyl)benzene: Similar in structure but lacks the propoxy group.

    (2-Bromo-1-methoxyethyl)benzene: Contains a methoxy group instead of a propoxy group.

    (2-Chloro-1-propoxyethyl)benzene: Contains a chlorine atom instead of bromine.

Uniqueness

(2-Bromo-1-propoxyethyl)benzene is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct reactivity and properties. The propoxy group increases the compound’s solubility in organic solvents, while the bromine atom provides a site for further functionalization through substitution reactions.

Properties

CAS No.

52855-10-4

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

(2-bromo-1-propoxyethyl)benzene

InChI

InChI=1S/C11H15BrO/c1-2-8-13-11(9-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

OMMVXZXRKKQFEO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CBr)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.